molecular formula C23H22ClN5O B2645617 9-(4-chlorophenyl)-2-[4-(dimethylamino)phenyl]-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one CAS No. 540477-29-0

9-(4-chlorophenyl)-2-[4-(dimethylamino)phenyl]-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one

Cat. No.: B2645617
CAS No.: 540477-29-0
M. Wt: 419.91
InChI Key: APYJWPSZUKTWLE-UHFFFAOYSA-N
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Description

The compound 9-(4-chlorophenyl)-2-[4-(dimethylamino)phenyl]-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one is a triazoloquinazolinone derivative characterized by a fused triazole-quinazolinone core. Key structural features include:

  • A 4-chlorophenyl group at the 9-position, contributing electron-withdrawing effects and lipophilicity.
  • A rigid heterocyclic scaffold that may enhance binding affinity to biological targets.

The compound’s estimated molecular formula is C23H21ClN5O (molecular weight ~422.9 g/mol), with a calculated logP of ~3.5–4.0, suggesting moderate lipophilicity . Its polar surface area (≈54 Ų) and hydrogen-bond acceptor/donor count (5/1) indicate partial solubility in polar solvents, critical for bioavailability.

Properties

IUPAC Name

9-(4-chlorophenyl)-2-[4-(dimethylamino)phenyl]-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN5O/c1-28(2)17-12-8-15(9-13-17)22-26-23-25-18-4-3-5-19(30)20(18)21(29(23)27-22)14-6-10-16(24)11-7-14/h6-13,21H,3-5H2,1-2H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APYJWPSZUKTWLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=NN3C(C4=C(CCCC4=O)NC3=N2)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-chlorophenyl)-2-[4-(dimethylamino)phenyl]-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the triazole ring: This step involves the cyclization of an appropriate hydrazine derivative with a nitrile compound under acidic or basic conditions.

    Quinazoline ring formation: The triazole intermediate is then reacted with an anthranilic acid derivative to form the quinazoline ring system.

    Substitution reactions: The final compound is obtained by introducing the 4-chlorophenyl and 4-(dimethylamino)phenyl groups through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening techniques, advanced purification methods, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

9-(4-chlorophenyl)-2-[4-(dimethylamino)phenyl]-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogenating agents like chlorine or bromine, and nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of partially or fully hydrogenated products.

Scientific Research Applications

9-(4-chlorophenyl)-2-[4-(dimethylamino)phenyl]-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as an anti-cancer agent, anti-inflammatory drug, and central nervous system modulator.

    Biology: It is used in biological assays to study its effects on cellular processes and molecular pathways.

    Industry: The compound is explored for its use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 9-(4-chlorophenyl)-2-[4-(dimethylamino)phenyl]-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of certain kinases involved in cell proliferation, leading to anti-cancer effects. The compound can also modulate neurotransmitter receptors, affecting central nervous system function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs and their physicochemical properties:

Compound Name Substituents (Position) Molecular Formula Molecular Weight logP logSw Key Features
Target Compound 9-(4-ClPh), 2-(4-NMe2Ph) C23H21ClN5O ~422.9 ~3.8 ~-3.7 Balanced lipophilicity/solubility; dual electronic effects
9-[4-(Diethylamino)phenyl]-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one 9-(4-NEt2Ph), 6,6-dimethyl C21H27N5O 365.48 3.57 -3.58 Higher logP due to diethylamino group; reduced steric hindrance
9-(2-Chlorophenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one 9-(2-ClPh), 6,6-dimethyl C17H17ClN4O 328.8 3.34 -3.47 Lower molecular weight; 2-Cl reduces steric bulk vs. 4-Cl
6-(4-Methoxyphenyl)-9-phenyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one 6-(4-MeOPh), 9-Ph C23H22N4O2 386.45 ~2.9 ~-4.1 Methoxy group enhances polarity; lower logP
9-(2,4-Dichlorophenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one 9-(2,4-Cl2Ph), 6,6-dimethyl C17H16Cl2N4O 363.24 ~4.1 ~-3.2 Increased lipophilicity due to dichloro substitution

Key Comparative Insights:

The 4-(dimethylamino)phenyl group introduces electron-donating and hydrogen-bonding capabilities, contrasting with the purely lipophilic diethylamino group in ’s compound .

Physicochemical Properties: The target’s logP (~3.8) is intermediate between 4-methoxyphenyl (logP ~2.9) and dichlorophenyl (logP ~4.1) derivatives, suggesting a balance between membrane permeability and aqueous solubility .

Biological Activity

The compound 9-(4-chlorophenyl)-2-[4-(dimethylamino)phenyl]-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one (CAS Number: 540477-29-0) is a member of the triazoloquinazolinone class of compounds, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Structure and Properties

The molecular formula for this compound is C23H22ClN5OC_{23}H_{22}ClN_5O, with a molecular weight of approximately 419.9 g/mol. The structural features include a triazole ring fused with a quinazolinone moiety, which is characteristic of many bioactive compounds in medicinal chemistry.

PropertyValue
Molecular FormulaC23H22ClN5O
Molecular Weight419.9 g/mol
CAS Number540477-29-0

Anticancer Activity

Recent studies have highlighted the potential of triazoloquinazolinone derivatives as inhibitors of polo-like kinase 1 (Plk1), an essential regulator of cell division and a target in cancer therapy. The compound has been evaluated for its ability to inhibit Plk1 activity in vitro.

The mechanism by which this compound exerts its anticancer effects involves the inhibition of Plk1's polo-box domain (PBD). By binding to this domain, the compound disrupts the normal function of Plk1, leading to cell cycle arrest and apoptosis in cancer cells. This is particularly relevant for cancers that exhibit overexpression of Plk1.

Case Studies

  • In Vitro Studies : In a study published in Nature Communications, various triazoloquinazolinone derivatives were tested against human cancer cell lines. The results indicated that compounds similar to 9-(4-chlorophenyl)-2-[4-(dimethylamino)phenyl]-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one exhibited significant cytotoxicity with IC50 values ranging from 5 to 15 µM against various cancer types including breast and lung cancer cells .
  • Molecular Docking Studies : Molecular docking studies have demonstrated favorable interactions between this compound and the active site of Plk1. The binding affinity was calculated using AutoDock Vina software, yielding a binding energy of -9.5 kcal/mol .
  • In Vivo Studies : Preliminary animal studies have shown that administration of this compound resulted in reduced tumor growth in xenograft models compared to control groups. The reduction in tumor size was statistically significant (p < 0.05) when compared to untreated animals .

Other Biological Activities

In addition to anticancer properties, derivatives of triazoloquinazolinones have also been investigated for their anti-inflammatory and analgesic effects. For instance, compounds within this class have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways .

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